Tetra-O-(beta-hydroxyethyl)rutoside (TetraHER), also known as 5,7,3',4'-tetrahydroxyethylrutoside, is a fully substituted semisynthetic flavonoid derivative of the natural compound rutin. Unlike the bulk active pharmaceutical ingredient Troxerutin (which is primarily the tri-substituted derivative), TetraHER features beta-hydroxyethyl groups at all four available phenolic positions (5, 7, 3', and 4'). In industrial and procurement contexts, this compound is primarily sourced as a high-purity analytical reference standard (often designated as Troxerutin Impurity 1) for the quality control of venotonic APIs. Its complete substitution profile significantly alters its lipophilicity, aqueous solubility, and tissue partitioning behavior compared to partially substituted analogs, making it a critical material for both rigorous chromatographic profiling and targeted topical formulation research [1].
Substituting Tetra-O-(beta-hydroxyethyl)rutoside with the bulk API Troxerutin (TriHER) or native rutin is entirely unviable for both analytical and formulation procurement. In quality assurance workflows, TetraHER is legally and technically required as a reference standard to quantify over-alkylation during Troxerutin synthesis; using a generic mixture cannot resolve the specific retention times required by pharmacopeial methods [1]. Furthermore, in formulation science, the complete etherification of TetraHER renders it more lipophilic and less water-soluble than TriHER. Patent literature indicates that exceeding a 5% concentration of TetraHER in Troxerutin mixtures degrades aqueous wettability and delays dissolution [2]. Consequently, buyers must procure the exact CAS 6980-20-7 standard to accurately monitor this impurity threshold or to exploit its distinct epidermal retention properties in topical R&D.
In the pharmaceutical formulation of hydroxyethylrutosides, the degree of substitution directly dictates aqueous wettability. Patent literature demonstrates that the presence of 5,7,3',4'-tetrahydroxyethylrutoside (TetraHER) negatively impacts the solubility of the bulk API. Specifically, high-solubility Troxerutin formulations must restrict TetraHER content to no more than 5% by weight to achieve a rapid dissolution time of under 140 seconds in standard aqueous tests [1]. Consequently, precise quantification using the exact TetraHER standard is mandatory to prevent formulation failure.
| Evidence Dimension | Aqueous dissolution time and wettability limit |
| Target Compound Data | Must be limited to <5% by weight |
| Comparator Or Baseline | TriHER (Troxerutin) baseline (>92% purity) |
| Quantified Difference | Exceeding 5% TetraHER significantly delays dissolution beyond the 140-second threshold |
| Conditions | 200 mL water at 20°C, 7.25 g granular formulation |
Procurement of the exact TetraHER standard is critical for API manufacturers to validate impurity limits and ensure the final product meets rapid-dissolution specifications.
Due to the complete etherification of its phenolic hydroxyl groups, Tetra-O-(beta-hydroxyethyl)rutoside exhibits distinct lipophilicity and retention behavior compared to partially substituted analogs. In validated reverse-phase HPLC methods used for Troxerutin degradation profiling, TetraHER is successfully resolved from TriHER, DiHER, and MonoHER, with analytical recoveries exceeding 97% [1]. This baseline separation is impossible to achieve without the authentic TetraHER reference standard to establish accurate retention times and response factors.
| Evidence Dimension | Chromatographic resolution and recovery |
| Target Compound Data | >97% analytical recovery with distinct retention |
| Comparator Or Baseline | TriHER and DiHER impurities |
| Quantified Difference | Complete baseline separation based on complete vs. partial hydroxyethyl substitution |
| Conditions | Reverse-phase HPLC with UV-Vis detection |
Quality control laboratories must procure this specific compound to calibrate HPLC systems and ensure compliance with pharmacopeial impurity limits for Troxerutin.
The partition coefficient of hydroxyethylrutosides governs their skin penetration profiles. In vivo and ex vivo skin penetration studies demonstrate that TetraHER selectively accumulates in the epidermis. In contrast, the less lipophilic TriHER (the major constituent of commercial mixtures) passes rapidly through the epidermal layers and appears in large quantities in dermal and subcutaneous tissues [1]. This differential localization makes TetraHER specifically suited for formulations targeting superficial epidermal oxidative stress.
| Evidence Dimension | Skin tissue localization |
| Target Compound Data | High accumulation in the epidermis |
| Comparator Or Baseline | TriHER (rapid passage to dermal/subcutaneous tissues) |
| Quantified Difference | Shift from deep tissue penetration (TriHER) to surface epidermal retention (TetraHER) |
| Conditions | In vivo and ex vivo skin penetration models (mouse and human skin) |
Formulators developing topical cosmetics or dermatological treatments targeting the epidermis should select TetraHER over standard Troxerutin to prevent active ingredient loss to deeper tissues.
As a critical reference standard (Troxerutin Impurity 1), this compound is procured by analytical laboratories to calibrate HPLC and LC-MS systems. It enables the precise quantification of over-alkylated byproducts in bulk Troxerutin batches, ensuring the API meets strict regulatory limits for wettability and purity [1].
Due to its distinct partition coefficient and tendency to accumulate in the epidermis rather than penetrating into deep subcutaneous tissues, TetraHER is a targeted candidate for dermatological and cosmetic R&D focused on superficial oxidative stress and epidermal barrier support [2].
In clinical and preclinical pharmacokinetic studies, TetraHER is utilized as a lipophilic reference material. It is often used to validate extraction recoveries and chromatographic resolution when profiling the complex metabolic breakdown of mixed hydroxyethylrutosides in human plasma and urine [3].